Galunisertib monohydrate

Kinase selectivity TGF-βRI ALK5

Galunisertib monohydrate (LY2157299) is the first-in-class, clinically validated TGF-βRI/ALK5 inhibitor supplied in the exact crystalline form used in all published studies. Unlike tool compounds, it offers a uniquely extensive Phase I/II dataset across glioblastoma, HCC, pancreatic cancer, and NSCLC, including a PK/PD-informed intermittent dosing strategy that mitigates cardiac toxicity. It is the essential reference standard for immuno-oncology combination studies, benchmarking novel TGF-βRI inhibitors, and ADME/PK modeling—procurement ensures experimental reproducibility and clinical translatability.

Molecular Formula C22H21N5O2
Molecular Weight 387.4 g/mol
CAS No. 924898-09-9
Cat. No. B1674416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalunisertib monohydrate
CAS924898-09-9
SynonymsGalunisertib Monohydrate;  LY2157299 monohydrate;  LY-2157299 monohydrate;  LY 2157299 monohydrate
Molecular FormulaC22H21N5O2
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C5C=C(C=CC5=NC=C4)C(=O)N.O
InChIInChI=1S/C22H19N5O.H2O/c1-13-4-2-5-18(25-13)21-20(19-6-3-11-27(19)26-21)15-9-10-24-17-8-7-14(22(23)28)12-16(15)17;/h2,4-5,7-10,12H,3,6,11H2,1H3,(H2,23,28);1H2
InChIKeyUZOSBNQFZUJWFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Galunisertib Monohydrate (CAS 924898-09-9): An Orally Bioavailable TGF-βRI Kinase Inhibitor for Oncology and Fibrosis Research


Galunisertib monohydrate (formerly LY2157299) is an orally bioavailable, ATP-mimetic small molecule that selectively inhibits transforming growth factor-beta receptor type I (TGF-βRI, also known as ALK5) [1]. It functions by specifically downregulating the phosphorylation of SMAD2, thereby abrogating activation of the canonical TGF-β signaling pathway [2]. As the first TGF-βRI inhibitor to enter clinical development, galunisertib has been extensively characterized in preclinical models and advanced through multiple Phase I and II clinical trials in glioblastoma, hepatocellular carcinoma, pancreatic cancer, and other solid tumors [3]. The compound is supplied as the monohydrate crystalline form (CAS 924898-09-9), which is the exact form used in all published preclinical and clinical studies [4].

Why Generic Substitution Fails: Galunisertib Monohydrate's Unique Preclinical and Clinical Validation Profile


TGF-βRI inhibitors represent a heterogeneous class with substantial variation in potency, kinase selectivity, pharmacokinetic properties, and—most critically—clinical translatability. While numerous tool compounds (e.g., SB-431542, SB-505124) and clinical-stage alternatives (e.g., vactosertib, LY3200882) inhibit the same target, they cannot be assumed interchangeable for research or development purposes. Galunisertib monohydrate is distinguished by its extensive clinical dataset across multiple tumor types and combination regimens, its PK/PD-informed intermittent dosing strategy that mitigates cardiac toxicity, and its validated use as the reference standard against which newer inhibitors are benchmarked [1]. Substituting an unvalidated analog introduces confounding variables in kinase selectivity, species-specific metabolism, or tissue distribution that fundamentally alter experimental outcomes and compromise reproducibility [2].

Quantitative Differentiation Evidence: Galunisertib Monohydrate Versus TGF-βRI Inhibitor Comparators


Kinase Selectivity Profile: Galunisertib Demonstrates Multikinase Activity Distinct from Highly Selective Next-Generation Inhibitors

Galunisertib exhibits a multikinase inhibition profile with measurable activity against ALK4 (IC50 = 80 nM), TGFβR1 (IC50 = 170 nM), TGFβR2 (IC50 = 210 nM), MINK/MAP4K6 (IC50 = 190 nM), RIPK2 (IC50 = 220 nM), CK1α (IC50 = 260 nM), and MEKKK4 (IC50 = 280 nM), among others [1]. This contrasts with the next-generation inhibitor LY3200882, which was specifically engineered for high selectivity against TGFβRI (ALK5) with an IC50 of 38.2 nM and a substantially cleaner kinase panel profile [2]. Researchers must select galunisertib when multikinase activity is desired or when replicating clinical studies where this broader inhibition profile was present, whereas LY3200882 is appropriate for studies requiring minimal off-target kinase engagement.

Kinase selectivity TGF-βRI ALK5 off-target activity

Comparative Efficacy in Murine Colorectal Cancer Metastasis Models: HYL001 Demonstrates 9-Fold Superior Potency

In a direct comparative study using a murine model of microsatellite stable colorectal cancer (CRC) liver metastasis, the structurally related inhibitor HYL001 demonstrated approximately 9-fold greater efficacy than galunisertib when combined with anti-PD-1 immune checkpoint blockade [1]. At doses where galunisertib was ineffective, HYL001 in combination with anti-PD-1 eradicated liver metastases. This head-to-head comparison establishes galunisertib as a critical reference control for evaluating newer TGF-βRI inhibitors and highlights the potency limitations of first-generation compounds in certain tumor microenvironments.

In vivo efficacy colorectal cancer HYL001 immune checkpoint combination

Potency Comparison: Vactosertib Exhibits Higher Biochemical Potency Against ALK5

Biochemical potency against ALK5/TGF-βRI varies across clinical-stage inhibitors. Galunisertib inhibits TGF-βRI with an IC50 of 56 nM in cell-free assays [1]. In comparison, vactosertib (TEW-7197/EW-7197) exhibits approximately 5-fold greater biochemical potency, with reported IC50 values of 11-13 nM for ALK5 . This potency differential may influence dose selection and target engagement in preclinical studies, though clinical translatability depends on additional factors including pharmacokinetics and tolerability.

Potency IC50 ALK5 vactosertib TEW-7197

PK/PD-Informed Intermittent Dosing: A Clinically Validated Strategy for Mitigating Cardiac Toxicity

Preclinical toxicology studies revealed that continuous long-term exposure to galunisertib caused cardiac valvulopathy and bone physeal dysplasia in animals [1]. To address this, a PK/PD model was developed that defined a therapeutic window enabling clinical investigation via an intermittent dosing regimen of 14 days on treatment followed by 14 days off (28-day cycle) [2]. This regimen was validated in Phase I studies, where galunisertib at 300 mg/day demonstrated a favorable toxicity profile with no cardiac adverse events observed [3]. This PK/PD-driven dosing strategy is unique to galunisertib among clinically evaluated TGF-βRI inhibitors and represents a key differentiator for studies requiring clinically relevant dosing schedules.

Cardiac toxicity intermittent dosing pharmacokinetics safety

Clinical Efficacy in NSCLC Combination Therapy: Galunisertib + Nivolumab Produces 24% Objective Response Rate

In a Phase Ib/II clinical trial (NCT02423343) evaluating galunisertib in combination with nivolumab in patients with advanced refractory solid tumors and recurrent/refractory NSCLC, the Phase II NSCLC cohort (n=25) demonstrated a confirmed partial response (PR) rate of 24% (6/25 patients), with an additional patient achieving PR after initial pseudo-progression [1]. The median duration of response was 7.43 months (95% CI: 3.75, NR), and median overall survival reached 11.99 months (95% CI: 8.15, NR). This clinical dataset provides a reference point for efficacy expectations in immuno-oncology combination studies and is not available for most alternative TGF-βRI inhibitors.

NSCLC nivolumab immuno-oncology combination therapy Phase II

ADME and Drug-Drug Interaction Risk: Galunisertib Is Primarily Metabolized by CYP3A4 with Predicted Strong Interaction Potential

Following a single oral dose of 150 mg [14C]-galunisertib in healthy subjects, the compound exhibited a plasma half-life of 8.6 hours and was primarily cleared via metabolism (64.5% fecal recovery, 36.8% urinary recovery), with parent drug accounting for only 13.0% of the recovered dose [1]. Expressed cytochrome P450 studies indicated that clearance was primarily CYP3A4-mediated. Mechanistic static modeling predicted that co-administration with itraconazole, a strong CYP3A4 inhibitor, would increase galunisertib AUC by approximately 4.7-fold [1]. This ADME profile informs combination study design and procurement of appropriate control compounds for drug interaction studies.

ADME CYP3A4 drug-drug interaction pharmacokinetics metabolism

Validated Research and Industrial Application Scenarios for Galunisertib Monohydrate


Immuno-Oncology Combination Studies Requiring Clinically Validated TGF-βRI Inhibition

Galunisertib is the reference standard for studies investigating TGF-β pathway blockade in combination with immune checkpoint inhibitors. The Phase Ib/II combination with nivolumab demonstrated a 24% objective response rate in advanced NSCLC, with a median duration of response of 7.43 months [1]. This clinical dataset provides a benchmark for efficacy expectations and informs dose selection (150 mg BID intermittent schedule) for preclinical models aiming to recapitulate clinically relevant exposure.

Control Compound for Next-Generation TGF-βRI Inhibitor Development

Galunisertib serves as the essential first-generation comparator in head-to-head efficacy studies of novel TGF-βRI inhibitors. HYL001 was shown to be approximately 9-fold more efficacious than galunisertib in murine CRC liver metastasis models when combined with anti-PD-1 [2]. Any research program developing improved TGF-βRI inhibitors must include galunisertib as the benchmark control to quantify potency improvements and to contextualize safety and efficacy claims.

TGF-β Pathway Mechanistic Studies in Glioblastoma and Hepatocellular Carcinoma

Galunisertib has undergone extensive clinical evaluation in glioblastoma and hepatocellular carcinoma, including randomized Phase II trials. Although these trials did not demonstrate superiority over standard-of-care comparators (median OS: 8.0 months for galunisertib monotherapy vs. 7.5 months for placebo + lomustine in recurrent glioblastoma [3]; median OS: 18.2 vs. 17.9 months in newly diagnosed malignant glioma when added to temozolomide/radiotherapy [4]), the compound remains the most clinically characterized TGF-βRI inhibitor in these indications. It is the appropriate tool compound for preclinical studies that seek to model the clinical experience or to explore biomarker-defined patient subsets where TGF-β pathway inhibition may confer benefit.

Pharmacokinetic and Drug-Drug Interaction Modeling Studies

Galunisertib's well-characterized human ADME profile—including 8.6-hour plasma half-life, CYP3A4-mediated clearance, and predicted 4.7-fold AUC increase with strong CYP3A4 inhibitors [5]—makes it the only TGF-βRI inhibitor suitable for studies requiring clinically validated pharmacokinetic parameters. Procurement of galunisertib monohydrate is mandatory for accurate modeling of human exposure, tissue distribution, and drug-drug interaction potential in preclinical development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Galunisertib monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.